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Compound of Interest

Compound Name: 2-Octanone

Cat. No.: B155638

This guide provides an in-depth overview of the spectroscopic data for 2-octanone (CsH160), a
methyl ketone with the IUPAC name octan-2-one.[1][2][3][4] The document is intended for
researchers, scientists, and professionals in drug development, offering a comprehensive
resource for the characterization of this compound using Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) techniques.

Molecular Structure

2-Octanone is a colorless liquid with a pleasant odor.[5] Its structure consists of an eight-
carbon chain with a carbonyl group at the second carbon position.

Formula: CsH160 Molecular Weight: 128.21 g/mol [1][2][3][4] SMILES: CCCCCCC(=0)CI6][7]
[8][9] InChl Key: ZPVFWPFBNIEHGJ-UHFFFAQY SA-N[L][2][31[4][6]1[71[8]1[9]

Spectroscopic Data

The following sections present the key spectroscopic data for 2-octanone, organized for clarity
and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule.
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The *H NMR spectrum of 2-octanone exhibits distinct signals corresponding to the different

proton environments in the molecule. The spectrum is characterized by a singlet for the methyl

group adjacent to the carbonyl, a triplet for the terminal methyl group of the hexyl chain, and a

series of multiplets for the methylene protons.

Table 1: *H NMR Chemical Shifts for 2-Octanone

. Chemical Shift Lo .
Protons (Position) Multiplicity Integration
(ppm)
H-1 ~2.13 Singlet 3H
H-3 ~2.42 Triplet 2H
H-4, H-5, H-6 ~1.20 - 1.58 Multiplet 6H
H-7 ~1.20-1.58 Multiplet 2H
H-8 ~0.88 Triplet 3H

Solvent: CDCls,
Frequency: 90 MHz.
Data is approximate
and compiled from

multiple sources.[5]

The 3C NMR spectrum of 2-octanone shows eight distinct signals, corresponding to the eight

carbon atoms in unique chemical environments.[10] The carbonyl carbon is significantly

downfield, which is characteristic of ketones.

Table 2: 13C NMR Chemical Shifts for 2-Octanone
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Carbon Atom

Chemical Shift (ppm)

c-1 ~29.7
C-2 ~209.2
c-3 ~43.8
C-4 ~23.9
C-5 ~31.6
C-6 ~28.9
c-7 ~22.5
c-8 ~14.0

Solvent: CDClIs. Data is compiled from various

spectral databases.[11]

Infrared (IR) Spectroscopy

The IR spectrum of 2-octanone is dominated by a strong, sharp absorption band characteristic

of the carbonyl (C=0) group.

Table 3: Key IR Absorption Bands for 2-Octanone

Functional Group

Wavenumber (cm~—2)

Description

C=0 (Ketone) ~1715 - 1720 Strong, sharp

C-H (sp?3) ~2850 - 2960 Strong, multiple bands

CH:2 Bend ~1465 Medium

CHs Bend ~1365 Medium

Sample Phase: Neat (liquid

film).[12]
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The most prominent feature is the carbonyl stretch around 1715 cm~1, which is a definitive
indicator of a ketone.[12] The C-H stretching vibrations just below 3000 cm~! confirm the
presence of saturated alkyl groups.[12]

Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) of 2-octanone results in a molecular ion peak
and several characteristic fragment ions.

Table 4: Major Fragments in the Mass Spectrum of 2-Octanone

m/z Proposed Fragment lon Relative Intensity

[CH3(CH2)sCOCHSs]*
128 Low
(Molecular lon)

113 [M - CH3]* Low

85 [M - C3H7]* or [CH3(CH2)sCO]*  Medium

71 [M - CaHo]* or [CH3(CH2)4]* Medium
CHsC(OH)=CHz]* (McLaffert

>8 [Rearra(nge)ment)] | ' High

43 [CH3CO]J* (Acetyl Cation) High (Base Peak)

lonization Method: Electron
lonization (EI).[2][8]

The fragmentation pattern is characteristic of a methyl ketone. The base peak at m/z 43
corresponds to the stable acetyl cation. Another significant peak at m/z 58 is due to the
McLafferty rearrangement, a common fragmentation pathway for carbonyl compounds with a y-
hydrogen. Alpha cleavage, the breaking of the bond adjacent to the carbonyl group, also
contributes to the observed fragments.[13]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.
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NMR Spectroscopy

Sample Preparation:

Accurately weigh approximately 10-20 mg of 2-octanone for *H NMR (or 20-50 mg for 13C
NMR).[14]

Dissolve the sample in approximately 0.6-0.75 mL of a deuterated solvent (e.g., CDCIz) in a
clean, dry vial.[14][15] Chloroform-d is a common first choice for nonpolar to moderately
polar compounds.[15]

Transfer the solution into a clean 5 mm NMR tube using a pipette, ensuring no solid particles
are present. The liquid level should be about 4-5 cm.[14]

Cap the NMR tube securely.[14]

Data Acquisition:

Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth using
a gauge.

Place the sample into the NMR probe.

Lock the spectrometer onto the deuterium signal of the solvent.[16] This stabilizes the
magnetic field.

Shim the magnetic field to optimize its homogeneity across the sample, which maximizes
spectral resolution.[16]

Tune the probe to the appropriate nucleus (*H or 13C).

Set the acquisition parameters (e.g., number of scans, pulse sequence, spectral width) and
acquire the spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):
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e Obtain two clean, dry salt plates (e.g., NaCl or KBr) from a desiccator. Handle them by the
edges to avoid moisture from fingerprints.[17]

e Using a clean pipette, place one to two drops of liquid 2-octanone onto the polished face of
one salt plate.[18]

o Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film
between the plates.[17]

Data Acquisition:

Place the "sandwich" of salt plates into the sample holder in the IR spectrometer.

Acquire a background spectrum of the empty instrument if necessary.

Acquire the IR spectrum of the 2-octanone sample.

After analysis, clean the salt plates thoroughly with a dry organic solvent (e.g., acetone or
hexane) and return them to the desiccator.[17]

Mass Spectrometry (EI-MS)

Sample Preparation:

Prepare a dilute solution of 2-octanone. A typical starting concentration is around 1 mg/mL
in a volatile organic solvent like methanol, acetonitrile, or dichloromethane.[19]

Further dilute this stock solution to a final concentration of approximately 10-100 pg/mL.[19]

Ensure the final solution is free of any particulate matter; filter if necessary.[19]

Transfer the solution to a 2 mL mass spectrometry vial with a screw cap.[19]
Data Acquisition:

e The sample is introduced into the mass spectrometer, often via direct injection or through a
gas chromatography (GC) system for separation and purification.
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¢ In the ionization chamber, the 2-octanone molecules are bombarded with high-energy
electrons (typically 70 eV), causing ionization and fragmentation.

¢ The resulting positively charged ions (the molecular ion and fragment ions) are accelerated
into the mass analyzer.

* The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
o The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical relationship between the spectroscopic techniques
and the structural information they provide for 2-octanone.

Spectroscopic Analysis Workflow for 2-Octanone

Spectroscopic Techniques

NMR Spectroscopy
(*H and 13C) IR Spectroscopy Mass Spectrometry

Derived Structural In

Functional Groups Molecular Weight

(C=0, C-H sp?)

Carbon-Hydrogen Framework

(Connectivity, Chemical Environments) & Fragmentation Pattern

2-Octanone Structure
CsH160

Click to download full resolution via product page

Caption: Workflow of 2-octanone structural elucidation using spectroscopic methods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b155638#2-octanone-spectroscopic-data-nmr-ir-mass-
spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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